
(3aS,7aS)-octahydro-1H-isoindol-3a-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-octahydro-1H-isoindol-3a-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. Its unique structure, characterized by the presence of a bicyclic ring system, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent such as dimethylformamide or acetonitrile. The reaction proceeds through several steps, including acidification, extraction, cyclization in boiling hydrochloric acid, and hydrogenation using a palladium on carbon (Pd/C) catalyst in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-octahydro-1H-isoindol-3a-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3aS,7aS)-octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to bind to and inhibit the activity of enzymes such as ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: Another chiral compound with a similar bicyclic structure, used as an intermediate in the synthesis of perindopril.
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid: A derivative with a benzyl group, used in various synthetic applications.
Uniqueness
(3aS,7aS)-octahydro-1H-isoindol-3a-amine is unique due to its specific stereochemistry and the presence of an amine group, which makes it a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine |
InChI |
InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
CAIDONUSMPDGKG-JGVFFNPUSA-N |
Isomerische SMILES |
C1CC[C@]2(CNC[C@@H]2C1)N |
Kanonische SMILES |
C1CCC2(CNCC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


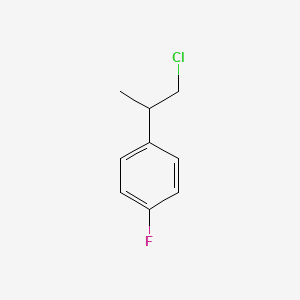

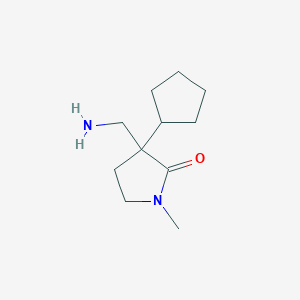
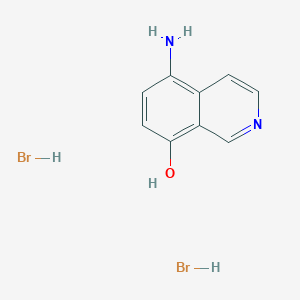
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

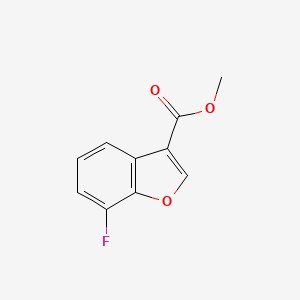
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
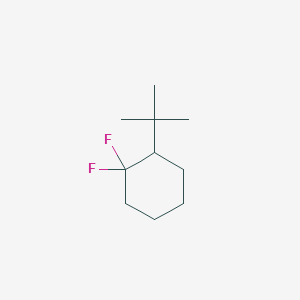

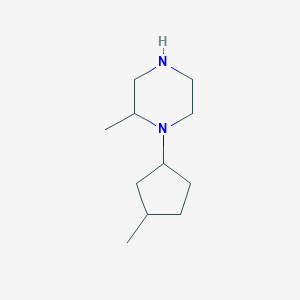

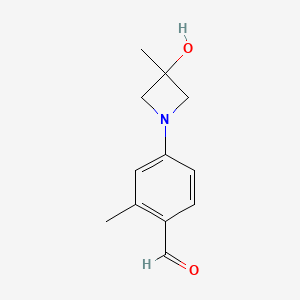
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)
